molecular formula C24H32O6 B12372205 Methylprednisolone acetate-d6

Methylprednisolone acetate-d6

Katalognummer: B12372205
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: PLBHSZGDDKCEHR-CUDOFGGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylprednisolone acetate-d6 is a deuterated form of methylprednisolone acetate, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. The deuterium labeling (d6) is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound without altering its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methylprednisolone acetate-d6 typically involves the incorporation of deuterium atoms into the methylprednisolone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methylprednisolone acetate-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound into its active or inactive forms.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various hydroxylated, dehydrogenated, and substituted derivatives of this compound. These products are often studied for their pharmacological properties and metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Methylprednisolone acetate-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the biotransformation of glucocorticoids.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methylprednisolone acetate.

    Industry: Utilized in the development of new glucocorticoid formulations and delivery systems.

Wirkmechanismus

Methylprednisolone acetate-d6 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and transcription factors that mediate the anti-inflammatory and immunosuppressive effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Methylprednisolone acetate-d6 is compared with other similar compounds such as:

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

    Hydrocortisone: A naturally occurring glucocorticoid with broader physiological effects.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering its biological activity. This makes it a valuable tool in both research and clinical settings.

Eigenschaften

Molekularformel

C24H32O6

Molekulargewicht

422.5 g/mol

IUPAC-Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D

InChI-Schlüssel

PLBHSZGDDKCEHR-CUDOFGGBSA-N

Isomerische SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])O)[2H])([2H])C)C

Kanonische SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.